molecular formula C17H22N2O4 B2592468 3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide CAS No. 2034539-36-9

3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide

Cat. No.: B2592468
CAS No.: 2034539-36-9
M. Wt: 318.373
InChI Key: KPPRGSUACWFFEY-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylmethoxy group: This step may involve nucleophilic substitution reactions where a cyclopropylmethoxy group is introduced to the pyrrolidine ring.

    Attachment of the benzodioxin moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxin group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethoxy group or the benzodioxin moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: Various substitution reactions can occur, especially at the pyrrolidine ring or the benzodioxin moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials or as a building block for polymers.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include:

    Binding to receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides or benzodioxin derivatives.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide: Lacks the cyclopropylmethoxy group.

    3-(cyclopropylmethoxy)pyrrolidine-1-carboxamide: Lacks the benzodioxin moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical properties.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-17(19-6-5-14(10-19)23-11-12-1-2-12)18-13-3-4-15-16(9-13)22-8-7-21-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPRGSUACWFFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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